molecular formula C7H13N3O4 B1389016 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate CAS No. 5145-41-5

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate

Cat. No. B1389016
CAS RN: 5145-41-5
M. Wt: 203.2 g/mol
InChI Key: SDDIHJABHHXPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as spinacine, is a naturally occurring alpha-amino acid . It has the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . The compound is also known by other names such as (S)-Spinacine and NSC629424 .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid and its derivatives has been reported in the literature. The synthesis involves the Pictet-Spengler reaction on Nim-substituted histidines . The derivatives of this compound include amide, ester, 5-alkyl and acyl, and regiospecific Nim-alkyl and aralkyl derivatives .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid includes a tetrahydroimidazopyridine core with a carboxylic acid group at the 6-position . The compound has several derivatives, which include modifications at the 2, 5, and 6 positions of the imidazotetrahydropyridine scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid include a molecular weight of 167.17 g/mol . The compound has a computed XLogP3-AA value of -3.1, indicating its hydrophilic nature . It has three hydrogen bond donors and five hydrogen bond acceptors .

Scientific Research Applications

Chemical Synthesis and Derivatives

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate, also known as spinacine, has been a subject of interest in the synthesis of new derivatives, including amide, ester, 5-alkyl, acyl, and regiospecific N-im-alkyl and aralkyl derivatives. These derivatives have been synthesized via the Pictet-Spengler reaction of N-im-substituted histidines, expanding the chemical utility of spinacine (Klutchko et al., 1991).

Acid-Base Properties and Metal Complexing

Spinacine demonstrates intriguing acid-base properties and complexing capacity with divalent metals. Studies have shown its behavior in aqueous solutions, indicating its potential for forming complexes with metals like nickel and copper. These complexes are likely (N,O)-chelates of glycine-type, suggesting applications in coordination chemistry and material science (Braibanti et al., 1973).

Potential in Pharmacology

Research has explored the synthesis of various compounds using the imidazo[4,5-c]pyridine framework for potential pharmacological applications. One study describes the synthesis of VEGFR-2 kinase inhibitors, indicating a role in cancer therapy. Another explores P2X7 antagonists for potential therapeutic applications, underscoring the versatility of this compound in drug discovery (Han et al., 2012); (Swanson et al., 2016).

Crystal and Molecular Structures

The crystal and molecular structures of spinacine and its derivatives have been examined. This includes studies on synthetic intermediates and derivatives, providing valuable insights into their chemical behavior and potential applications in material science and molecular design (Remelli et al., 1991).

Future Directions

The future directions for research on 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid could involve further exploration of its biological activities and potential applications. The synthesis and evaluation of new derivatives could also be a promising area of research .

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2H2O/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDIHJABHHXPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate
Reactant of Route 3
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate

Citations

For This Compound
2
Citations
CJ Blankley, JC Hodges, JS Kiely… - US Patent …, 1989 - Google Patents
BACKGROUND OF THE INVENTION This invention relates to novel substituted derivatives of 4, 5, 6, 7-tetrahydro-1H-imidazo [4, 5-cpyridine-6-car boxylic acid and analogs thereof which are useful for the treatment of hypertension. US Pat. No. 4,141,899 to Arcari et al. issued Feb. 27, 1979, discloses 4, 5, 6, 7-tet rahydroimidazol-4, 5-cpyridine derivatives as antiulcer and antisecretory agents. Further examples are dis closed in Arzneim. Forsch. 34 (11) 1467-1471 (1984). These compounds differ from the ones disclosed in this invention in …
Number of citations: 61 patents.google.com
S Klutchko, JC Hodges… - Journal of …, 1991 - Wiley Online Library
New derivatives of the naturally occurring amino acid 4, 5, 6, 7‐tetrahydro‐1H‐imidazo [4, 5‐c] pyridine‐6‐carboxylic acid (spinacine) are reported. These include amide, ester, 5‐alkyl and acyl, and regiospecific Nim‐alkyl and aralkyl derivatives. Synthesis via the Pictet‐Spengler reaction on Nim‐substituted histidines is described. Cyclic hydantoin derivatives of spinacines are included.
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.